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molecular formula C9H11ClN2O2 B1629902 2-amino-4-chloro-N-methoxy-N-methylBenzamide CAS No. 214971-18-3

2-amino-4-chloro-N-methoxy-N-methylBenzamide

Cat. No. B1629902
M. Wt: 214.65 g/mol
InChI Key: ZWVTYHUNDJEMGH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06100254

Procedure details

In a flame-dried round bottom flask 4-chloroanthranilic acid N-methoxy-N-methylamide (4.58 g, 21.3 mmol) and m-bromoanisidine (4.02 g, 21.5 g) were dissolved in THF (185 mL) and the resulting solution was cooled to -78° C. With vigorous stirring, 2 equiv of nBuLi in hexanes (26.9 mL, 1.6 M, 43.0 mmol) was added dropwise by a syringe pump at 0.6 mL/min. After 20 min, 40 mL of 1 N hydrochloric acid was carefully added, the mixture was extracted with ethyl acetate (300 mL), and the ethyl acetate was washed with water (100 mL) and brine (100 mL), dried over sodium sulfate and concentrated in vacuo. Flash chromatography with hexanes/ethyl acetate (95:5, then 75:25) afforded 3.75 g (67% yield) of 2-amino-3'-methoxybenzophenone as a yellow oil. 1H NMR (50 MHz, CDCL3): δ 3.83 (s, 3), 6.17 (b, 2), 6.55 (dd, 1, J=2.0, 8.5), 6.72 (d, 1, J=2.0), 7.06 (dd, 1, J=2.6, 8.5), 7.13 (m, 2), 7.35 (t, 1, J=7.8), 7.39 (d, 1, J=8.5). 2-Amino-4-chloro-3'-methoxybenzophenone was converted to 2-amino-4-chloro-3'-hydroxybenzophenone (below) prior to full characterization.
Quantity
4.58 g
Type
reactant
Reaction Step One
Quantity
4.02 g
Type
reactant
Reaction Step One
Name
Quantity
185 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
hexanes
Quantity
26.9 mL
Type
reactant
Reaction Step Two
Quantity
40 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
CON(C)[C:4](=[O:13])[C:5]1[C:6](=[CH:8][C:9](Cl)=[CH:10][CH:11]=1)[NH2:7].Br[C:16]1[CH:17]=[C:18]([CH:21]=[CH:22][C:23]=1N)[O:19][CH3:20].[Li]CCCC.Cl>C1COCC1>[NH2:7][C:6]1[CH:8]=[CH:9][CH:10]=[CH:11][C:5]=1[C:4]([C:16]1[CH:23]=[CH:22][CH:21]=[C:18]([O:19][CH3:20])[CH:17]=1)=[O:13]

Inputs

Step One
Name
Quantity
4.58 g
Type
reactant
Smiles
CON(C(C=1C(N)=CC(=CC1)Cl)=O)C
Name
Quantity
4.02 g
Type
reactant
Smiles
BrC=1C=C(OC)C=CC1N
Name
Quantity
185 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Li]CCCC
Name
hexanes
Quantity
26.9 mL
Type
reactant
Smiles
Step Three
Name
Quantity
40 mL
Type
reactant
Smiles
Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-78 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
the mixture was extracted with ethyl acetate (300 mL)
WASH
Type
WASH
Details
the ethyl acetate was washed with water (100 mL) and brine (100 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo

Outcomes

Product
Details
Reaction Time
20 min
Name
Type
product
Smiles
Name
Type
product
Smiles
NC1=C(C(=O)C2=CC(=CC=C2)OC)C=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 3.75 g
YIELD: PERCENTYIELD 67%
YIELD: CALCULATEDPERCENTYIELD 82.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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